molecular formula C22H16N2O2S B3546444 N-3-quinolinyl-9H-fluorene-2-sulfonamide

N-3-quinolinyl-9H-fluorene-2-sulfonamide

Katalognummer: B3546444
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: CZNOCTZEVKFFKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-3-quinolinyl-9H-fluorene-2-sulfonamide is a novel synthetic compound designed for research applications, particularly in the field of medicinal chemistry. This hybrid small molecule integrates a quinoline moiety , a privileged scaffold in drug discovery noted for its diverse biological activities, with a 9H-fluorene-2-sulfonamide group . This strategic combination creates a unique pharmacophore intended to inhibit specific enzymatic targets. The primary research value of this compound is its potential as a carbonic anhydrase inhibitor (CAI) . Carbonic anhydrases , particularly the cancer-associated isoforms hCA IX and XII, are critical therapeutic targets. These enzymes are upregulated in hypoxic tumors to maintain intracellular pH and promote an acidic extracellular environment, which facilitates tumor growth and metastasis . The quinoline ring acts as a lipophilic tail, which is anticipated to promote significant hydrophobic interactions within the roomier binding sites of these cancer-related CA isoforms . Researchers can utilize this compound to investigate the modulation of pH homeostasis in cancer models and explore new pathways for inhibiting tumor progression. Furthermore, the fluorene-sulfonamide scaffold has been identified in studies targeting aggregation-prone proteins associated with neurodegenerative diseases, suggesting potential research applications beyond oncology . This product is intended for use in biochemical and cell-based assays. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

N-quinolin-3-yl-9H-fluorene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c25-27(26,24-18-12-16-6-2-4-8-22(16)23-14-18)19-9-10-21-17(13-19)11-15-5-1-3-7-20(15)21/h1-10,12-14,24H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNOCTZEVKFFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NC4=CC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Quinolinyl-Benzenesulfonamide Derivatives (e.g., IIIa)

  • Structure: (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) contains a benzenesulfonamide linked to a modified quinoline core .
  • Comparison: The target compound replaces the benzene ring in IIIa with a fluorene system, increasing molecular rigidity and surface area for hydrophobic interactions.

Quinolinyl-Methanesulfonamide Derivatives (e.g., BP 1247)

  • Structure: (2,5-Difluorophenyl)-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)methanesulfonamide (BP 1247) features a methanesulfonamide group and a pyrazole-substituted quinoline .
  • The methanesulfonamide in BP 1247 is less bulky than the fluorene-linked sulfonamide, which may influence solubility and membrane permeability.

Fluorene-Based Sulfonate/Carboxamide Compounds (e.g., )

  • Structure : A methanesulfonate salt with a trifluoromethyl-biphenyl-piperidine-fluorene carboxamide backbone .
  • Comparison :
    • The sulfonate group in this compound increases solubility but reduces hydrogen-bonding capacity compared to the sulfonamide in the target compound.
    • The carboxamide linkage vs. sulfonamide in the target may alter target specificity, as sulfonamides are common in enzyme inhibition (e.g., carbonic anhydrase).

Peptide-Mimetic Sulfonamides (e.g., )

  • Structure: Fmoc-protected amino acid with benzenesulfonamide and fluorenylmethoxy groups .
  • Comparison: The target compound is a small molecule, whereas ’s derivative is a peptide intermediate. The latter’s higher molecular weight and polar groups suggest applications in drug conjugation or solid-phase synthesis. Both share fluorene components, but the target’s quinolinyl group may confer distinct electronic properties for metal coordination.

Data Table: Key Structural and Functional Attributes

Compound Core Structure Sulfonamide Type Key Substituents Potential Applications
N-3-Quinolinyl-9H-Fluorene-2-Sulfonamide Fluorene-Quinoline Aromatic Quinolinyl, Fluorene Anticancer, Enzyme Inhibition
IIIa Quinoline-Benzene Aromatic Styryl, Methoxy Antimicrobial
BP 1247 Quinoline-Pyrazole Methane Difluorophenyl, Pyrazole Kinase Inhibition
Fluorene-Carboxamide Sulfonate Trifluoromethyl, Piperidine Bioavailability Enhancement
Amino Acid Aromatic Fmoc, Benzenesulfonamide Peptide Therapeutics

Research Findings and Implications

  • Synthetic Accessibility: Quinolinyl-sulfonamide derivatives are typically synthesized via sulfonic chloride coupling, as seen in IIIa . The target compound may follow analogous steps but requires fluorene-functionalized intermediates.
  • Bioactivity Trends: Quinoline-sulfonamide hybrids (e.g., IIIa, BP 1247) often exhibit antimicrobial or kinase-inhibitory activity due to their planar structures and hydrogen-bonding sulfonamides . The target compound’s fluorene core could improve metabolic stability compared to benzene-based analogs, as rigid structures resist enzymatic degradation.
  • Structure-Activity Relationships (SAR): Substitution at the quinoline C-3 position (as in the target) may enhance binding to hydrophobic pockets in proteins. Methoxy or halogen groups (e.g., Cl in IIIa) in analogs improve lipophilicity and membrane penetration .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-3-quinolinyl-9H-fluorene-2-sulfonamide, and what analytical techniques ensure structural fidelity?

  • Methodological Answer : Multi-step synthesis typically involves coupling fluorene-sulfonamide precursors with quinoline derivatives under controlled conditions (e.g., reflux in polar aprotic solvents like DMF or dichloromethane). Key steps include sulfonylation of the fluorene moiety followed by nucleophilic substitution with a quinoline derivative. Structural confirmation requires ¹H/¹³C NMR to verify regioselectivity and high-resolution mass spectrometry (HRMS) to validate molecular weight . Purity is assessed via HPLC with UV detection at λ = 254 nm.

Q. What structural features of N-3-quinolinyl-9H-fluorene-2-sulfonamide suggest potential pharmacological activity?

  • Methodological Answer : The compound combines a fluorene-sulfonamide core (known for π-π stacking with biological targets) and a quinoline moiety (implicated in intercalation and enzyme inhibition). Computational docking studies (e.g., using AutoDock Vina) predict interactions with kinase domains or DNA topoisomerases, common targets in anticancer research. Experimental validation involves enzyme inhibition assays (e.g., ATPase activity) and cytotoxicity profiling in cancer cell lines .

Q. How do solvent polarity and temperature influence the yield of N-3-quinolinyl-9H-fluorene-2-sulfonamide during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling reactions, while elevated temperatures (70–90°C) accelerate reaction kinetics. However, excessive heat may degrade sensitive intermediates. A factorial design experiment (varying solvent, temperature, and catalyst loading) optimizes yield. For example, triethylamine as a base catalyst in DMF at 80°C achieves ~75% yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for N-3-quinolinyl-9H-fluorene-2-sulfonamide derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from regioisomeric impurities or solvent-induced shifts . Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations unambiguously. For mass spectral anomalies, employ tandem MS/MS to differentiate fragmentation patterns of isomers. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies optimize the selectivity of N-3-quinolinyl-9H-fluorene-2-sulfonamide for kinase inhibition over off-target effects?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying substituents on the quinoline ring (e.g., electron-withdrawing groups at C-6 enhance kinase binding). Competitive binding assays (e.g., fluorescence polarization) quantify selectivity against a kinase panel (e.g., EGFR, VEGFR). Molecular dynamics simulations identify key hydrogen bonds and hydrophobic interactions driving selectivity .

Q. How do steric and electronic effects in the fluorene-sulfonamide scaffold impact solubility and bioavailability?

  • Methodological Answer : Introduce polar auxiliaries (e.g., hydroxyl or amine groups) on the fluorene ring to improve aqueous solubility. LogP values are calculated via reversed-phase HPLC, while permeability is assessed using Caco-2 cell monolayers. Pharmacokinetic studies in rodent models measure oral bioavailability, with adjustments made via prodrug strategies (e.g., esterification of sulfonamide groups) .

Q. What computational methods predict the metabolic stability of N-3-quinolinyl-9H-fluorene-2-sulfonamide?

  • Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies to identify labile sites (e.g., sulfonamide S-N bonds). In silico metabolism simulations (e.g., using MetaSite) predict cytochrome P450-mediated oxidation. Experimental validation involves incubation with liver microsomes and LC-MS/MS detection of metabolites .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s cytotoxicity: How to reconcile discrepancies between in vitro and in vivo models?

  • Methodological Answer : In vitro cytotoxicity (e.g., IC₅₀ in MCF-7 cells) may not translate to in vivo efficacy due to pharmacokinetic limitations (e.g., poor absorption). Use physiologically based pharmacokinetic (PBPK) modeling to correlate drug exposure levels. Alternatively, test prodrug derivatives or nanoformulations to enhance bioavailability. Cross-species metabolite profiling identifies interspecific metabolic differences .

Experimental Design Considerations

Q. Designing a SAR study for N-3-quinolinyl-9H-fluorene-2-sulfonamide: What parameters prioritize synthetic targets?

  • Methodological Answer : Prioritize derivatives based on computational docking scores and synthetic feasibility . Use a QSAR model incorporating electronic (Hammett σ), steric (Taft Es), and lipophilic (π) parameters. Synthesize 10–15 analogs with systematic substitutions (e.g., halogens, methyl groups) and evaluate bioactivity in parallelized assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-3-quinolinyl-9H-fluorene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-3-quinolinyl-9H-fluorene-2-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.